molecular formula C10H15NO2 B1582871 Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-46-4

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1582871
Key on ui cas rn: 2199-46-4
M. Wt: 181.23 g/mol
InChI Key: WBOGFZDTCIQHSX-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

2,4-Dimethyl-5-carbethoxy-pyrrole (0.83 g), acetic acid (10 ml), hydriodic acid (10 ml) and paraformaldehyde (0.60 g) were stirred 3 hours at 25° C. under nitrogen. Hypophosphorous acid (50%, about 1 ml) was added, dropwise to decolourize the solution. The cooled solution (0° C.) was made basic with ammonium hydroxide and the product was extracted with ether (2 × 20 ml). The extract was dried over magnesium sulfate, filtered, and the ether removed in a rotating evaporator at 20° C. Recrystallization of the residue from benzene gave the product, 0.58 g (64%), m.p. 125°-126° C. (lit3 m.p. 126° C.).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[CH:6]=1.I.[CH2:14]=O.[PH2](O)=O.[OH-].[NH4+]>C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[C:6]=1[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
CC=1NC(=C(C1)C)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
I
Name
Quantity
0.6 g
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[PH2](=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled solution (0° C.)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether (2 × 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether removed in a rotating evaporator at 20° C
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from benzene
CUSTOM
Type
CUSTOM
Details
gave the product, 0.58 g (64%), m.p. 125°-126° C. (lit3 m.p. 126° C.)

Outcomes

Product
Name
Type
Smiles
CC=1NC(=C(C1C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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